molecular formula C16H24O B12663823 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- CAS No. 72927-82-3

1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl-

Cat. No.: B12663823
CAS No.: 72927-82-3
M. Wt: 232.36 g/mol
InChI Key: CDQMGJIMWCZPBY-LFLKHMTOSA-N
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Description

1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- is a polyunsaturated ketone with a 14-carbon backbone (tetradecatetraene) featuring conjugated double bonds at positions 1, 6, 9, and 12, a ketone group at position 5, and methyl substituents at positions 9 and 13.

Properties

CAS No.

72927-82-3

Molecular Formula

C16H24O

Molecular Weight

232.36 g/mol

IUPAC Name

(6E,9E)-9,13-dimethyltetradeca-1,6,9,12-tetraen-5-one

InChI

InChI=1S/C16H24O/c1-5-6-12-16(17)13-8-11-15(4)10-7-9-14(2)3/h5,8-10,13H,1,6-7,11-12H2,2-4H3/b13-8+,15-10+

InChI Key

CDQMGJIMWCZPBY-LFLKHMTOSA-N

Isomeric SMILES

CC(=CC/C=C(\C)/C/C=C/C(=O)CCC=C)C

Canonical SMILES

CC(=CCC=C(C)CC=CC(=O)CCC=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- typically involves the use of organic synthesis techniques. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by a series of dehydration and reduction reactions to form the desired compound. The reaction conditions often require the use of catalysts, such as acids or bases, to facilitate the formation of the double bonds and the ketone group.

Industrial Production Methods

In an industrial setting, the production of 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- may involve large-scale organic synthesis processes. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol, or reduce the double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or organometallic compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential effects on biological systems.

    Medicine: Research is conducted to explore its potential therapeutic properties and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic functions. The exact pathways and targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- and related compounds identified in the evidence:

Compound Name Molecular Formula Key Structural Features CAS Number Key Differences
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- C₁₅H₂₂O Double bonds at 1,6,9,12; ketone at C5; methyl groups at C9 and C13 Not provided Reference compound for comparison.
1,3,8,12-Tetradecatetraen-5-one, 1-(4-hydroxy-3-methoxyphenyl)-9,13-dimethyl- C₂₃H₂₈O₃ Double bonds at 1,3,8,12; aromatic hydroxyl/methoxy substituent at C1; methyl at C9 and C13 144055-29-8 Additional aromatic substituent; altered double bond positions; higher molecular weight due to phenyl.
6-Hydroxy-5,5,9,13-tetramethyltetracyclo[11.2.1.0¹,¹⁰.0⁴,⁹]hexadec-14-en-12-one C₂₀H₂₈O₂ Tetracyclic framework; hydroxyl at C6; ketone at C12; methyl groups at C5,5,9,13 Not provided Rigid tetracyclic structure vs. linear chain; additional hydroxyl group; distinct stereochemistry.
Curcumin (Demethyl Curcumin analog) C₂₀H₁₈O₆ Diarylheptanoid backbone; phenolic hydroxyl and methoxy groups 149732-51-4 Bicyclic vs. linear structure; phenolic substituents instead of methyl groups; higher oxygen content.

Key Observations:

Structural Complexity : The target compound’s linear chain contrasts sharply with the tetracyclic framework of the compound in , which introduces steric constraints and alters reactivity.

Functional Groups : The aromatic and polar substituents (e.g., hydroxyl/methoxy groups in ) enhance hydrophilicity compared to the purely aliphatic target compound.

Double Bond Conjugation: Shifts in double bond positions (e.g., 1,3,8,12 in vs.

Biological Relevance : Curcumin analogs () are well-studied for antioxidant properties, whereas the target compound’s biological profile remains unexplored in the evidence.

Biological Activity

Chemical Identity
1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- (CAS Number: 72927-82-3) is a polyunsaturated ketone with the molecular formula C16H24OC_{16}H_{24}O and a molar mass of approximately 232.36 g/mol. This compound features a complex structure characterized by multiple double bonds and a carbonyl group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC16H24O
Molar Mass232.36 g/mol
Density0.875 g/cm³
Boiling Point336.1 °C
Flash Point149.8 °C

Biological Activity

1,6,9,12-Tetradecatetraen-5-one, 9,13-dimethyl- exhibits a range of biological activities that have been documented in various studies. The following sections summarize key findings regarding its antioxidant properties, potential therapeutic applications, and mechanisms of action.

Antioxidant Activity

Research has demonstrated that this compound possesses significant antioxidant properties. In vitro studies have utilized various assays to evaluate its ability to scavenge free radicals and reduce oxidative stress:

  • DPPH Scavenging Assay : This assay measures the ability of the compound to donate electrons and neutralize DPPH radicals, indicating its potential as a natural antioxidant.
  • Cupric Reducing Antioxidant Capacity (CUPRAC) : This method assesses the reducing power of the compound against copper ions, further supporting its antioxidant capability.

The results from these assays indicate that 1,6,9,12-Tetradecatetraen-5-one can effectively reduce oxidative damage in biological systems.

Anti-inflammatory Effects

In addition to its antioxidant properties, studies have suggested that this compound may exhibit anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests potential applications in treating inflammatory diseases or conditions characterized by excessive inflammation.

Antimicrobial Activity

Preliminary investigations into the antimicrobial effects of 1,6,9,12-Tetradecatetraen-5-one have yielded promising results. The compound has demonstrated activity against various bacterial strains in laboratory settings. This could lead to its application as a natural preservative or therapeutic agent in managing infections.

Case Studies

Case Study 1: Antioxidant Efficacy
A study published in MDPI evaluated the antioxidant capacity of several compounds isolated from natural sources. Among these compounds was 1,6,9,12-Tetradecatetraen-5-one. The study found that it exhibited a high inhibition percentage in both DPPH and CUPRAC assays compared to standard antioxidants like ascorbic acid and butylated hydroxytoluene (BHT) .

Case Study 2: Anti-inflammatory Mechanisms
In another study focusing on inflammatory pathways, researchers investigated the effects of this compound on macrophage cells stimulated with lipopolysaccharides (LPS). The results indicated that treatment with 1,6,9,12-Tetradecatetraen-5-one significantly reduced the levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key inflammatory markers .

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